molecular formula C8H9NO3 B13349085 methyl 2-(2-oxopyridin-1(2H)-yl)acetate

methyl 2-(2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B13349085
M. Wt: 167.16 g/mol
InChI Key: RPMOLEKNJALNRE-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with a keto group at the 2-position and an ester group at the 1-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxopyridin-1(2H)-yl)acetate typically involves the reaction of pyridine N-oxides with acetic anhydride. This reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product in good yields . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form 2-substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydroxylated derivatives.

Scientific Research Applications

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-oxopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Methyl 2-(2-oxopyridin-1(2H)-yl)acetate can be compared with other pyridine derivatives, such as:

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-5H,6H2,1H3

InChI Key

RPMOLEKNJALNRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=CC1=O

Origin of Product

United States

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